1,2-Dimethylcyclohexane

Vue d'ensemble

Description

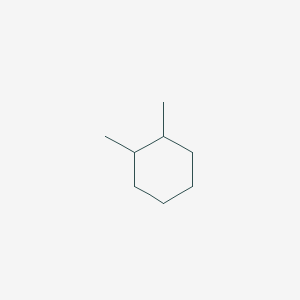

1,2-Dimethylcyclohexane (1,2-DMCH) is a disubstituted cyclohexane derivative with two methyl groups at adjacent carbon positions. Its stereochemistry and conformational dynamics are central to its chemical behavior:

- Isomerism: It exhibits cis and trans diastereomers. The cis isomer has one methyl group axial and one equatorial, while the trans isomer can adopt either diaxial or diequatorial conformations. The diequatorial trans conformer is the most stable due to minimized 1,3-diaxial interactions .

- Stability Order: Diequatorial (trans) > axial-equatorial (cis) > diaxial (trans) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2-Dimethylcyclohexane can be synthesized through various methods, including:

Hydrogenation of Xylenes: One common method involves the hydrogenation of ortho-xylene in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions.

Grignard Reaction: Another method involves the reaction of cyclohexanone with methylmagnesium bromide (a Grignard reagent), followed by acidification to yield 1,2-dimethylcyclohexanol, which can then be dehydrated to form this compound.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of ortho-xylene. This process is favored due to its efficiency and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions: 1,2-Dimethylcyclohexane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents like lithium aluminum hydride.

Substitution: Halogenation reactions can occur, where one or more hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (chlorine or bromine) in the presence of light or a catalyst.

Major Products Formed:

Oxidation: 1,2-Dimethylcyclohexanone or this compound carboxylic acid.

Reduction: Cyclohexane derivatives.

Substitution: Halogenated this compound.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C8H16

- CAS Number : 583-57-3

- IUPAC Name : 1,2-Dimethylcyclohexane

The compound features two methyl groups at the 1 and 2 positions of the cyclohexane ring, influencing its reactivity and stability compared to similar compounds.

Organic Synthesis

This compound is primarily used as an intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions:

- Hydrogenation : The compound can undergo hydrogenation to form saturated derivatives.

- Oxidation : It can be oxidized to produce alcohols or ketones.

- Polymerization : Used in the production of polymers and resins.

Catalysis

Recent studies have highlighted the use of this compound in catalysis:

- Rhodium Nanoparticles : It serves as a precursor for preparing rhodium nanoparticles, which act as recyclable catalysts in various chemical reactions .

Biological Applications

This compound has been investigated for its biological activities:

- Antimicrobial Activity : Studies demonstrate its potential to inhibit the growth of various bacteria and fungi, such as Bacillus subtilis and Candida albicans, through structural modifications that enhance its efficacy.

- Photochemical Activity : The compound exhibits photochemical behavior that may lead to reactive intermediates upon light exposure, suggesting potential applications in photomedicine.

Case Study 1: Biotransformation of Lactones

A study investigated the biotransformation of bicyclic unsaturated lactones derived from this compound. The research focused on the antimicrobial properties of these lactones against several fungal strains:

- Fungal Strains Tested :

- Fusarium species

- Penicillium species

- Cunninghamella japonica

- Pleurotus ostreatus

The results indicated significant antimicrobial activity against pathogens like Aspergillus niger, showcasing the potential for developing new antimicrobial agents based on this compound's derivatives.

Case Study 2: Pyrolytic Chemistry

An analysis of the pyrolytic chemistry of cis-1,2-dimethylcyclohexane revealed insights into its thermal stability and decomposition pathways. The study utilized single-pulse shock tube experiments to understand its behavior under extreme conditions, providing valuable data for applications in materials science .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Inhibits growth of bacteria (Bacillus subtilis) and fungi (Candida albicans, Aspergillus niger) |

| Photochemical | Undergoes sensitized irradiation leading to reactive intermediates |

| Biotransformation | Structural modifications enhance biological activity through microbial transformation |

Mécanisme D'action

The mechanism of action of 1,2-dimethylcyclohexane involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity and function.

Pathways Involved: It can participate in metabolic pathways, leading to the formation of metabolites that may have biological activity.

Comparaison Avec Des Composés Similaires

Substituted Cyclohexanes

1,3-Dimethylcyclohexane

- Biodegradability : Under anaerobic conditions, cis-1,3-dimethylcyclohexane is the most biodegradable dimethylcyclohexane homologue, contrasting with its cyclopentane counterpart (cis-1,3-dimethylcyclopentane), which is recalcitrant .

- Steric Effects : The 1,3 substitution pattern reduces 1,3-diaxial interactions compared to 1,2-DMCH, leading to distinct reactivity in hydrogenation and oxidation pathways.

1,4-Dimethylcyclohexane

- Conformational Isomers : Similar to 1,2-DMCH, it exhibits one cis and two trans isomers. However, the trans-1,4 isomer lacks significant steric strain due to the larger separation between substituents, resulting in higher thermodynamic stability than trans-1,2-DMCH .

Alicyclic Compounds with Different Ring Sizes

1,2-Dimethylcyclopentane

- Biodegradability : trans-1,2-dimethylcyclopentane is persistent under anaerobic conditions, unlike its cyclohexane counterpart (trans-1,2-DMCH), which is readily biodegraded. This highlights the role of ring size in microbial metabolism .

- Ring Strain : Cyclopentane’s puckered conformation increases torsional strain, making substituted derivatives less reactive in certain transformations compared to cyclohexanes.

1-Methylcarbamoyl-2-isopropylcyclohexane (AiPCH)

Functionalized Cyclohexanes

1,2-CHCAA (Carboxylic Acid Derivative)

- Hydrogen Bonding : The presence of a hydrogen bond-donating group in 1,2-CHCAA introduces additional stabilization for cis isomers, unlike 1,2-DMCH, where steric effects prevail .

1,2-Epoxy-1-methylcyclohexane

- Reactivity : The epoxide group enables ring-opening reactions, such as hydrohalogenation, where 1,2-DMCH derivatives undergo syn addition on silica gel surfaces, forming thermodynamically stable products after equilibration .

Key Data Tables

Table 1: Conformational Stability of Disubstituted Cyclohexanes

| Compound | Most Stable Conformer | Stability Drivers |

|---|---|---|

| cis-1,2-DMCH | Axial-equatorial | Moderate 1,3-diaxial interactions |

| trans-1,2-DMCH | Diequatorial | No 1,3-diaxial interactions |

| trans-1,4-DMCH | Diequatorial | Minimal steric strain |

Table 2: Anaerobic Biodegradability of Alicyclic Compounds

| Compound | Biodegradability (Sulfate-Amended) | Key Factor |

|---|---|---|

| trans-1,2-DMCH | High | Moderate substitution |

| cis-1,3-Dimethylcyclohexane | High | Ring size (C6) |

| trans-1,2-Dimethylcyclopentane | Low | Ring size (C5) |

Research Findings and Contradictions

- Steric vs. Electronic Effects : While 1,2-DMCH’s stability is sterically driven, functionalized analogs like 1,2-CHCAA show competing hydrogen bonding effects .

- Physical Properties : Refractive index (RI) predictions for 1,2-DMCH stereoisomers require explicit stereochemical labeling, as mixtures (e.g., cis/trans) yield averaged values .

Activité Biologique

1,2-Dimethylcyclohexane (C8H16) is a cyclic hydrocarbon that has garnered interest in various fields of chemistry and biology due to its structural properties and potential biological activities. This article aims to explore the biological activity of this compound, including its chemical properties, conformational analysis, and relevant case studies.

This compound exists in two stereoisomeric forms: cis and trans. The cis isomer has both methyl groups on the same side of the cyclohexane ring, while the trans isomer has them on opposite sides. Notably, the cis isomer is considered a meso compound due to its internal plane of symmetry, rendering it optically inactive despite having two chiral centers .

| Property | Value |

|---|---|

| Molecular Formula | C8H16 |

| Molecular Weight | 112.21 g/mol |

| CAS Registry Number | 583-57-3 |

| Stereoisomers | Cis, Trans |

| Boiling Point | Approximately 99 °C |

Conformational Analysis

The conformational stability of this compound plays a crucial role in its biological activity. The chair conformation minimizes steric strain by positioning larger substituents equatorially. In the cis form, one methyl group occupies an equatorial position while the other occupies an axial position, leading to steric interactions that can influence reactivity and biological interactions .

Energy Considerations

- Cis-1,2-Dimethylcyclohexane : Experiences steric strain due to 1,3-diaxial interactions and gauche interactions between the methyl groups.

- Trans-1,2-Dimethylcyclohexane : The more stable conformation occurs when both methyl groups are equatorial, minimizing steric hindrance.

Case Study 1: Antimicrobial Properties

A study explored the antimicrobial effects of several substituted cycloalkanes. It was found that dimethyl-substituted cyclohexanes exhibited significant inhibitory effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The study suggested that the spatial arrangement of substituents plays a critical role in enhancing biological activity .

Case Study 2: Toxicological Assessment

Research assessing the toxicological profiles of various hydrocarbons indicated that dimethylcyclohexanes could induce cytotoxic effects in certain cell lines. The mechanisms involved may relate to oxidative stress and membrane disruption .

Q & A

Basic Research Questions

Q. What are the key factors influencing the conformational stability of cis- and trans-1,2-dimethylcyclohexane?

The stability of 1,2-dimethylcyclohexane conformers depends on steric interactions and substituent positioning. For the cis isomer , both methyl groups occupy adjacent equatorial positions in the chair conformation, minimizing 1,3-diaxial interactions. However, ring-flipping interconverts two equivalent conformers, resulting in equal energy . In the trans isomer , the diaxial conformation suffers severe steric strain due to two axial methyl groups, making the diequatorial conformation (both methyls equatorial) the most stable. Experimental data from chair conformation analysis and strain energy calculations confirm this hierarchy: diequatorial > axial-equatorial > diaxial .

Methodological Insight : Use NMR spectroscopy (e.g., coupling constants or NOE effects) to distinguish conformers. Computational tools like molecular mechanics (MM2/MM3) or density functional theory (DFT) can quantify strain energies .

Q. How many stereoisomers exist for this compound, and how do their configurations differ?

this compound exhibits three stereoisomers :

- cis-1,2-dimethylcyclohexane : A single achiral compound due to a plane of symmetry.

- trans-1,2-dimethylcyclohexane : A pair of enantiomers (R,R and S,S configurations) that cannot interconvert via ring-flipping .

Methodological Insight : Chiral resolution techniques (e.g., chiral chromatography or crystallization with enantiopure agents) are required to separate the trans enantiomers. Polarimetry or circular dichroism (CD) can confirm enantiomeric purity .

Q. What experimental methods are recommended for determining the thermodynamic stability of different this compound conformers?

- Calorimetry : Measure enthalpy changes during conformational transitions.

- NMR Spectroscopy : Analyze chemical shift differences and coupling constants to infer population ratios of conformers at equilibrium .

- Computational Modeling : Use molecular dynamics (MD) simulations to calculate free-energy differences between conformers .

Advanced Research Questions

Q. How can computational methods like molecular dynamics (MD) resolve contradictions in steric interaction analyses of trans-1,2-dimethylcyclohexane conformers?

MD simulations in thermostatic constant-pressure (NPT) systems allow dynamic assessment of steric interactions during ring-flipping. For trans-1,2-dimethylcyclohexane, simulations reveal that diequatorial conformers dominate due to minimized torsional strain, while diaxial conformers are rare. This aligns with experimental NMR data but resolves ambiguities in static models by accounting for temporal fluctuations in substituent positioning .

Methodological Insight : Pair MD with free-energy perturbation (FEP) calculations to quantify energy barriers between conformers. Validate results with variable-temperature NMR .

Q. What strategies are effective in resolving enantiomers of trans-1,2-dimethylcyclohexane, considering their conformational flexibility?

- Chiral Stationary Phases (CSPs) : Use HPLC columns with CSPs (e.g., cellulose derivatives) to separate enantiomers based on transient dipole interactions.

- Dynamic Kinetic Resolution (DKR) : Employ chiral catalysts to stabilize one enantiomer during synthesis, leveraging the compound’s ring-flipping dynamics .

Methodological Insight : Monitor enantiomerization rates via stopped-flow NMR to optimize separation conditions .

Q. How does this compound function as a promoter in hydrogen hydrate stability, and what methodological approaches are used to study this role?

this compound acts as a macromolecular promoter in clathrate hydrates by occupying large cavities, stabilizing hydrogen or methane hydrates. Its branched structure enhances lattice compatibility compared to linear alkanes.

Methodological Insight :

Propriétés

IUPAC Name |

1,2-dimethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-7-5-3-4-6-8(7)2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZJLSYJROEPSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858730 | |

| Record name | 1,2-Dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 1,2-Dimethylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

14.5 [mmHg] | |

| Record name | 1,2-Dimethylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

583-57-3 | |

| Record name | 1,2-Dimethylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIMETHYLCYCLOHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.